molecular formula C14H15N3O5S2 B2627163 2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetic acid CAS No. 940999-58-6

2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetic acid

Cat. No. B2627163
CAS RN: 940999-58-6
M. Wt: 369.41
InChI Key: XTMHPZQXHVJZRF-UHFFFAOYSA-N
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Description

2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetic acid is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that can be obtained through a simple and efficient synthesis method.

Scientific Research Applications

Therapeutic Applications of 1,3,4-Oxadiazole Compounds

Biological Significance and Therapeutic Potency

The 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle, is recognized for its diverse biological activities. It effectively binds with various enzymes and receptors due to its structural similarity to pyridine, facilitating interactions through hydrogen bonds and other weak forces. This property has made 1,3,4-oxadiazole derivatives subjects of interest for developing treatments for a wide range of diseases. Compounds based on this structure have shown significant therapeutic potency in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. This diverse bioactivity spectrum is attributed to the structural features of the 1,3,4-oxadiazole ring, which allows for effective molecular interactions with biological targets (Verma et al., 2019).

Pharmacological Properties and Drug Development

The oxadiazole core exhibits various pharmacological properties, with 1,3,4-oxadiazole derivatives occupying a special place in synthetic medicinal chemistry. These compounds serve as bioisosteres of carboxylic acids, carboxamides, and esters, highlighting their applications beyond medicinal uses to include polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. The review of chemical reactivity and biological properties associated with 1,3,4-oxadiazole compounds summarizes their antiviral, analgesic, anti-inflammatory, antitumor, and antioxidant activities, among others. This demonstrates the oxadiazole moiety's significance in the development of new drug candidates for treating various diseases, indicating their efficacy and reduced toxicity as medicinal agents (Rana et al., 2020).

Synthesis and Biological Roles

Recent advancements in the synthesis of 1,3,4-oxadiazole derivatives and their medicinal applications have been significant. Innovative methods for creating these compounds have led to the exploration of new therapeutic agents for society. The comprehensive review of developments in this area from the past 15 years underlines the continued interest in 1,3,4-oxadiazole as a key structure for medicinal chemistry, showcasing its role in developing new treatments for various conditions (Nayak & Poojary, 2019).

properties

IUPAC Name

2-[[5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S2/c18-12(19)9-23-14-16-15-13(22-14)10-4-3-5-11(8-10)24(20,21)17-6-1-2-7-17/h3-5,8H,1-2,6-7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMHPZQXHVJZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[3-(Pyrrolidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetic acid

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